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Compound of Interest

5-Methoxy-1H-indole-3-carboxylic
Compound Name: d
aci

Cat. No.: B084930

5-Methoxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of
heterocyclic compounds of paramount importance in medicinal chemistry and materials
science.[1] The indole scaffold is a privileged structure, appearing in a vast array of natural
products and synthetic pharmaceuticals. The specific substitution pattern of this molecule—a
methoxy group at the 5-position and a carboxylic acid at the 3-position—imparts distinct
electronic and steric properties that influence its reactivity, biological activity, and solid-state
behavior. The methoxy group, an electron-donating substituent, enhances the electron density
of the indole ring system, impacting its reactivity in synthetic transformations.[1] The carboxylic
acid at the 3-position provides a crucial handle for derivatization and is a key determinant of the
molecule's acidity and solubility.

This guide provides a comprehensive analysis of the core physical properties of 5-Methoxy-
1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and drug development
professionals who require a deep, functional understanding of this compound's characteristics
to inform its application in synthesis, formulation, and biological screening. We will move
beyond simple data reporting to explain the causality behind these properties and the
experimental methodologies used to determine them, ensuring a robust and actionable
understanding.

Molecular Identity and Core Descriptors
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A precise understanding of a molecule begins with its fundamental descriptors. These
identifiers are critical for database searches, regulatory submissions, and ensuring the correct
material is used in experimental work.

Property Value Source

5-methoxy-1H-indole-3-
IUPAC Name ] ] [2]
carboxylic acid

CAS Number 10242-01-0 [2][3]
Molecular Formula C10HoNO3 [2][4]
Molecular Weight 191.18 g/mol [2]
Monoisotopic Mass 191.058243149 Da [2]
COC1=CC2=C(C=C1)NC=C2
SMILES [2][5]
C(=0)0O
RVVSEZGJCOAUED-
InChiKey [21[4]
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Solid-State Properties: Melting Point and
Crystallinity

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate are
fundamental to its handling, formulation, and stability.

Melting Point

The melting point is a primary indicator of a crystalline solid's purity and thermal stability. While
a specific, experimentally determined melting point for 5-Methoxy-1H-indole-3-carboxylic
acid is not consistently reported across primary literature, data for closely related analogs
provides a valuable reference. For instance, the corresponding aldehyde, 5-Methoxyindole-3-
carboxaldehyde, has a reported melting point of 179-183 °C.[6] The presence of the carboxylic
acid, which can form strong intermolecular hydrogen-bonded dimers, would be expected to
result in a significantly higher melting point. Commercial suppliers often list a melting point
range on their certificate of analysis, which should be consulted for specific batches.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://matrix.staging.1int.co.uk/404
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/carboxylic-acids/mm1564
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/259191
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1H-indole-3-carboxylic-acid
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/carboxylic-acids/mm1564
https://www.benchchem.com/product/b084930?utm_src=pdf-body
https://www.benchchem.com/product/b084930?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/aldrich/m14943
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Crystal Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 5-Methoxy-1H-indole-3-carboxylic
acid is not publicly available in the search results, we can infer its likely solid-state packing
from extensive studies on similar indole carboxylic acids. For example, the crystal structure of
indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by strong O-H:--O
hydrogen bonds between the carboxylic acid moieties.[7] This dimerization is a highly
conserved motif in carboxylic acids.

Furthermore, the indole N-H group is a potent hydrogen bond donor. It is highly probable that in
the crystal lattice of 5-Methoxy-1H-indole-3-carboxylic acid, these N-H groups form
hydrogen bonds with available acceptors, such as the carbonyl oxygen of a neighboring dimer
or the methoxy oxygen. These interactions, along with potential —1t stacking of the indole
rings, create a stable, three-dimensional supramolecular architecture. Understanding this
architecture is critical, as it dictates properties like solubility, dissolution rate, and
hygroscopicity.

Below is a diagram illustrating the principal hydrogen bonding interactions anticipated in the
solid state.
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Caption: Expected primary hydrogen bonding: carboxylic acid dimerization and N-H---O
interactions.

Solution Properties: Solubility and Acidity
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Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis (reaction media) and
pharmacology (bioavailability). Based on its structure, 5-Methoxy-1H-indole-3-carboxylic
acid is a polar molecule with both hydrogen bond donor (N-H, O-H) and acceptor (C=0, -
OCHs5) sites.

e Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic indole core.
Solubility will increase significantly at higher pH as the carboxylic acid is deprotonated to the
more soluble carboxylate salt.

e Organic Solubility: It is sparingly soluble in non-polar solvents like hexanes. It exhibits
moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO),
dimethylformamide (DMF), and tetrahydrofuran (THF), and in polar protic solvents like
methanol and ethanol, especially with heating. The use of DMSO-de as a solvent for NMR
analysis of related compounds confirms its solubility in this medium.[8]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative
measure of a compound's acidity in solution. The primary acidic proton is that of the carboxylic
acid group. For comparison, the pKa of indole-3-carboxylic acid is approximately 5.5-6.0. The
electron-donating methoxy group at the 5-position is expected to have a minor acid-weakening
effect (slightly increasing the pKa) compared to the unsubstituted parent compound. The indole
N-H proton is significantly less acidic, with a pKa typically in the range of 16-17.[9]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides information on the number and environment of
hydrogen atoms. For 5-Methoxy-1H-indole-3-carboxylic acid in a solvent like DMSO-de,
the following characteristic signals are expected:

o Abroad singlet for the carboxylic acid proton (O-H), typically downfield (>12 ppm).
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o A broad singlet for the indole proton (N-H), around 11-12 ppm.
o Asinglet for the methoxy protons (-OCHs), around 3.7-3.8 ppm.

o Signals for the aromatic protons on the indole ring system. The proton at the 2-position will
appear as a singlet or a narrow doublet. The protons at positions 4, 6, and 7 will exhibit
characteristic splitting patterns based on their coupling constants.

e 13C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10
carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic
acid (~165-175 ppm) and the methoxy carbon (~55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The gas-phase IR spectrum
for the related 5-Methoxyindole-2-carboxylic acid is available in the NIST WebBook, providing a
reference for expected vibrational modes.[10] For the 3-carboxylic acid isomer, the key
absorption bands would be:

O-H Stretch: A very broad band from ~2500-3300 cm™—1, characteristic of the hydrogen-
bonded carboxylic acid O-H group.

e N-H Stretch: A sharper peak around 3300-3400 cm~1, corresponding to the indole N-H
stretch.

e C=0 Stretch: A strong, sharp absorption band around 1680-1710 cm~! for the carbonyl of the
carboxylic acid.

e C-O Stretch: Absorptions in the 1200-1300 cm~! region associated with the C-O bonds of the
carboxylic acid and the methoxy ether.

Experimental Protocols

To ensure scientific integrity, the methods for determining these physical properties must be
robust and reproducible.

Protocol: Determination of Melting Point
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o Sample Preparation: A small amount of finely powdered, dry sample is packed into a
capillary tube to a height of 2-3 mm.

 Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

e Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near
the expected melting point.

o Data Recording: The melting range is recorded from the temperature at which the first drop
of liquid appears to the temperature at which the entire sample becomes a clear liquid. The
causality for a sharp melting range is high purity, whereas a broad range often indicates
impurities.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Workflow

This protocol provides the definitive three-dimensional structure of the molecule in the solid
state.
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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
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o Crystal Growth (Causality): The foundational step requires growing a single, defect-free
crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor
diffusion) is critical because it directly controls the kinetics of nucleation and growth, which
determines crystal quality.

e Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and
cooled (typically to 100 K) to minimize thermal motion. It is then irradiated with a
monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the
crystal is rotated.

 Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and the arrangement of atoms within the unit cell. An initial electron density
map is generated and refined until the calculated diffraction pattern matches the
experimentally observed one, yielding the final crystal structure.

Conclusion

The physical properties of 5-Methoxy-1H-indole-3-carboxylic acid—from its solid-state
packing and melting point to its solution behavior and spectroscopic signature—are a direct
consequence of its molecular structure. The interplay between the indole core, the electron-
donating methoxy group, and the hydrogen-bonding carboxylic acid function defines its
behavior. A thorough characterization of these properties, using the robust experimental
protocols outlined herein, is not merely an academic exercise. It is an essential prerequisite for
the rational design of synthetic routes, the development of stable formulations, and the
successful application of this versatile molecule in the advancement of chemical and
pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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